3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Organic Synthesis Pharmaceutical Intermediate Halogenated Ketone

3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS 1251040-66-0) is a strategically differentiated halogenated ketone for pharmaceutical R&D. Unlike non-halogenated or chloro-substituted analogs, its aliphatic bromine enables precise nucleophilic substitution and cross-coupling, while the 2,6-difluorophenyl group provides electronic tuning for heterocycle-forming reactions. This unique combination allows process chemists to bypass re-optimization when the exact reactivity profile is required. Supplied at ≥95% purity to minimize interference in multi-step syntheses.

Molecular Formula C10H9BrF2O
Molecular Weight 263.08 g/mol
CAS No. 1251040-66-0
Cat. No. B1527499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2,6-difluorophenyl)butan-2-one
CAS1251040-66-0
Molecular FormulaC10H9BrF2O
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=C(C=CC=C1F)F)Br
InChIInChI=1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3
InChIKeyBUYURKBUFBYEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS 1251040-66-0) Overview and Core Specifications for Procurement


3-Bromo-4-(2,6-difluorophenyl)butan-2-one (CAS 1251040-66-0) is a halogenated ketone with the molecular formula C10H9BrF2O and a molecular weight of 263.08 g/mol . The compound is characterized by a butan-2-one backbone bearing a bromine atom at the 3-position and a 2,6-difluorophenyl group at the 4-position, a structural motif that confers specific reactivity and physicochemical properties . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and fine chemical synthesis, with typical commercial specifications including a minimum purity of 95% .

Why Generic Substitution of 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1251040-66-0) Fails: Key Differentiators from Analogs


Substitution of 3-bromo-4-(2,6-difluorophenyl)butan-2-one with structurally similar analogs is not straightforward due to critical differences in physicochemical properties and synthetic reactivity. For instance, the non-halogenated analog 4-(2,6-difluorophenyl)butan-2-one (CAS 918540-56-4) has a molecular weight of 184.18 g/mol and lacks the reactive bromine site, fundamentally altering its utility in nucleophilic substitution or cross-coupling reactions . The chloro-substituted analog 4-(3-chloro-2,6-difluorophenyl)butan-2-one (CAS 2228324-23-8) features a chlorine atom in a different ring position (3-position) rather than an aliphatic bromine, resulting in distinct electronic and steric properties with a molecular weight of 218.63 g/mol . Furthermore, the non-fluorinated phenyl analog 3-bromo-4-phenylbutan-2-one (CAS 55985-68-7) has a molecular weight of 227.1 g/mol and lacks the electron-withdrawing difluoro substitution, which significantly impacts its reactivity in downstream transformations . These differences in molecular architecture directly translate to divergent behavior in synthetic pathways, making generic substitution impractical without process re-optimization.

Quantitative Evidence for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1251040-66-0) Selection: Comparative Data with Analogs


Molecular Weight Differentiation Between 3-Bromo-4-(2,6-difluorophenyl)butan-2-one and Non-Halogenated Analog

The target compound (3-bromo-4-(2,6-difluorophenyl)butan-2-one) exhibits a molecular weight of 263.08 g/mol, which is 78.90 g/mol higher than its non-halogenated analog 4-(2,6-difluorophenyl)butan-2-one (184.18 g/mol) . This significant mass difference reflects the presence of the bromine atom, which provides a reactive site for nucleophilic substitution and cross-coupling reactions not available in the non-halogenated analog.

Organic Synthesis Pharmaceutical Intermediate Halogenated Ketone

Boiling Point Prediction and Volatility Comparison with Chloro-Substituted Analog

The predicted boiling point of 3-bromo-4-(2,6-difluorophenyl)butan-2-one is 266.4±35.0 °C . While directly comparable boiling point data for the chloro-substituted analog 4-(3-chloro-2,6-difluorophenyl)butan-2-one is not available in the accessed sources, the molecular weight difference (263.08 vs 218.63 g/mol) suggests that the bromo compound will exhibit lower volatility and higher boiling point, a class-level inference based on the well-established relationship between molecular weight and boiling point for structurally similar halogenated organics .

Physicochemical Properties Process Chemistry Thermal Stability

Density Prediction and Physical Handling Differentiation from Non-Halogenated Analog

The predicted density of 3-bromo-4-(2,6-difluorophenyl)butan-2-one is 1.508±0.06 g/cm³ . While density data for the non-halogenated analog 4-(2,6-difluorophenyl)butan-2-one is not directly provided in the accessed sources, the presence of the heavy bromine atom (atomic mass 79.9) versus hydrogen (atomic mass 1.0) is expected to significantly increase density, a class-level inference based on the known density-enhancing effect of halogen substitution in organic molecules.

Density Physical Properties Formulation

Electronic Effect Differentiation: Impact of 2,6-Difluorophenyl Substitution on Reactivity

The 2,6-difluorophenyl substituent in 3-bromo-4-(2,6-difluorophenyl)butan-2-one imparts distinct electronic properties compared to the non-fluorinated phenyl analog 3-bromo-4-phenylbutan-2-one (CAS 55985-68-7). Fluorine atoms at the 2 and 6 positions exert strong electron-withdrawing effects through both inductive and resonance mechanisms, which can influence the electrophilicity of the adjacent ketone carbonyl and the stability of reaction intermediates. This electronic differentiation is a class-level inference based on the well-documented effects of ortho-fluoro substitution on aromatic reactivity .

Electronic Effects Reactivity Synthetic Utility

Commercial Purity Specification and Quality Assurance Differentiation

Commercially available 3-bromo-4-(2,6-difluorophenyl)butan-2-one is specified with a minimum purity of 95% . While the non-halogenated analog 4-(2,6-difluorophenyl)butan-2-one is also commercially offered at comparable purity levels , the target compound's specification is explicitly backed by full quality assurance and batch-specific Certificates of Analysis upon request . This ensures consistent performance in synthetic applications where impurities could interfere with subsequent reaction steps.

Purity Quality Control Procurement

Optimal Application Scenarios for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (1251040-66-0) Based on Comparative Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Halogen-Mediated Transformations

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is ideally suited for synthetic routes that leverage the aliphatic bromine atom for nucleophilic substitution or cross-coupling reactions. The presence of the 2,6-difluorophenyl group provides additional electronic tuning not available in non-fluorinated or non-halogenated analogs . This makes it a valuable building block in the synthesis of complex pharmaceutical candidates where precise control over reactivity is required. The ≥95% purity specification ensures minimal interference from impurities in multi-step sequences .

Research-Scale Preparation of Fluorinated Heterocycles and Bioisosteres

The electron-withdrawing 2,6-difluorophenyl substituent in this compound can influence the regioselectivity and efficiency of heterocycle-forming reactions. This property is particularly relevant in medicinal chemistry programs seeking to incorporate fluorinated aromatic motifs as metabolic stability-enhancing bioisosteres . The compound's predicted density of 1.508 g/cm³ and boiling point of 266.4 °C should be considered when designing purification protocols .

Process Development and Scale-Up Studies Requiring Defined Physicochemical Profiles

The defined molecular weight (263.08 g/mol) and predicted physicochemical properties (density 1.508 g/cm³, boiling point 266.4 °C) provide a reliable basis for process development calculations, including reactor sizing, solvent selection, and distillation parameter estimation . The compound's bromine-containing structure also facilitates monitoring of reaction progress via mass spectrometry or elemental analysis, offering a practical advantage over non-halogenated analogs .

Comparative Reactivity Studies in Halogenated Ketone Series

This compound serves as a key member in structure-activity relationship (SAR) studies or reactivity comparisons within a series of halogenated aryl butanones. Its specific combination of an aliphatic bromine and a 2,6-difluorophenyl group allows researchers to deconvolute the contributions of halogen type, halogen position, and aryl substitution pattern on reaction outcomes .

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